molecular formula C14H18ClN3O2 B12231113 1-(3-Chloropyridin-4-yl)-4-(oxolane-2-carbonyl)piperazine

1-(3-Chloropyridin-4-yl)-4-(oxolane-2-carbonyl)piperazine

Cat. No.: B12231113
M. Wt: 295.76 g/mol
InChI Key: WOTXGSFZSHJQSG-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)-4-(oxolane-2-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a chloropyridinyl group and an oxolane-2-carbonyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-4-yl)-4-(oxolane-2-carbonyl)piperazine typically involves multi-step organic reactions. A common route might include:

    Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.

    Introduction of the Chloropyridinyl Group: This can be achieved via nucleophilic substitution reactions where a chloropyridine derivative reacts with the piperazine.

    Attachment of the Oxolane-2-carbonyl Group: This step might involve acylation reactions using oxolane-2-carbonyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyridin-4-yl)-4-(oxolane-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloropyridinyl group.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-yl)-4-(oxolane-2-carbonyl)piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropyridin-4-yl)piperazine: Lacks the oxolane-2-carbonyl group.

    4-(Oxolane-2-carbonyl)piperazine: Lacks the chloropyridinyl group.

    1-(3-Chloropyridin-4-yl)-4-(methyl)piperazine: Substitutes the oxolane-2-carbonyl group with a methyl group.

Uniqueness

1-(3-Chloropyridin-4-yl)-4-(oxolane-2-carbonyl)piperazine is unique due to the presence of both the chloropyridinyl and oxolane-2-carbonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H18ClN3O2

Molecular Weight

295.76 g/mol

IUPAC Name

[4-(3-chloropyridin-4-yl)piperazin-1-yl]-(oxolan-2-yl)methanone

InChI

InChI=1S/C14H18ClN3O2/c15-11-10-16-4-3-12(11)17-5-7-18(8-6-17)14(19)13-2-1-9-20-13/h3-4,10,13H,1-2,5-9H2

InChI Key

WOTXGSFZSHJQSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C3=C(C=NC=C3)Cl

Origin of Product

United States

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